2-Azido-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Overview
Description
Synthesis Analysis
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones were synthesized from the corresponding 3-benzyloxy-β-lactams and successfully transformed into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks .Molecular Structure Analysis
The molecular formula of 2-Azido-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is C6H7F3N4O2 . The average mass is 224.141 Da and the monoisotopic mass is 224.052109 Da .Scientific Research Applications
Building Block in Synthesis
2-Azido-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one and related compounds serve as crucial building blocks in organic synthesis. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been transformed into new building blocks like 3-chloro-4-(trifluoromethyl)azetidin-2-ones. These intermediates are pivotal for constructing CF3-containing aminopropanes, 1,3-oxazinanes, aziridines, and 1,4-dioxan-2-ones via various chemical transformations (Dao Thi et al., 2018).
Intermediate for Fluorinated Compounds
These azetidin-2-ones also act as versatile intermediates for synthesizing fluorinated compounds like α-hydroxy-β-amino acids, dipeptides, and fluoro-taxoid anticancer agents. This utility stems from their enantiopure forms obtained through various synthetic routes involving cycloadditions and enzymatic resolutions, showcasing their adaptability in medicinal chemistry (Kuznetsova et al., 2004).
Spectroscopic Characterization
Spectroscopic techniques like IR, NMR, and mass spectroscopy are instrumental in characterizing these compounds. The presence of different substituents on the azetidin-2-one ring notably influences the spectral properties, aiding in structural elucidation and understanding of the molecule's electronic environment (Singh & Pheko, 2008).
Synthesis of Biologically Active Structures
The azetidin-2-ones are also foundational in synthesizing biologically active structures. For instance, 3-Methylene-4-(trifluoromethyl)azetidin-2-ones are evaluated as novel building blocks in organic synthesis. Their application in Michael additions, electrophilic additions, and cycloadditions facilitates the creation of diverse mono- and spirocyclic 4-CF3-beta-lactams. These intermediates are valuable for synthesizing CF3-functionalized target structures with potential biological relevance (Dao Thi et al., 2016).
Properties
IUPAC Name |
2-azido-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O2/c7-6(8,9)5(15)2-13(3-5)4(14)1-11-12-10/h15H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLQIOBBSHKTAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN=[N+]=[N-])(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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